

Synthetic Routes to N-Substituted Carbamates from Ethyl Tosylcarbamate: Application Notes and Protocols

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Compound of Interest

Compound Name: Ethyl tosylcarbamate

Cat. No.: B194188

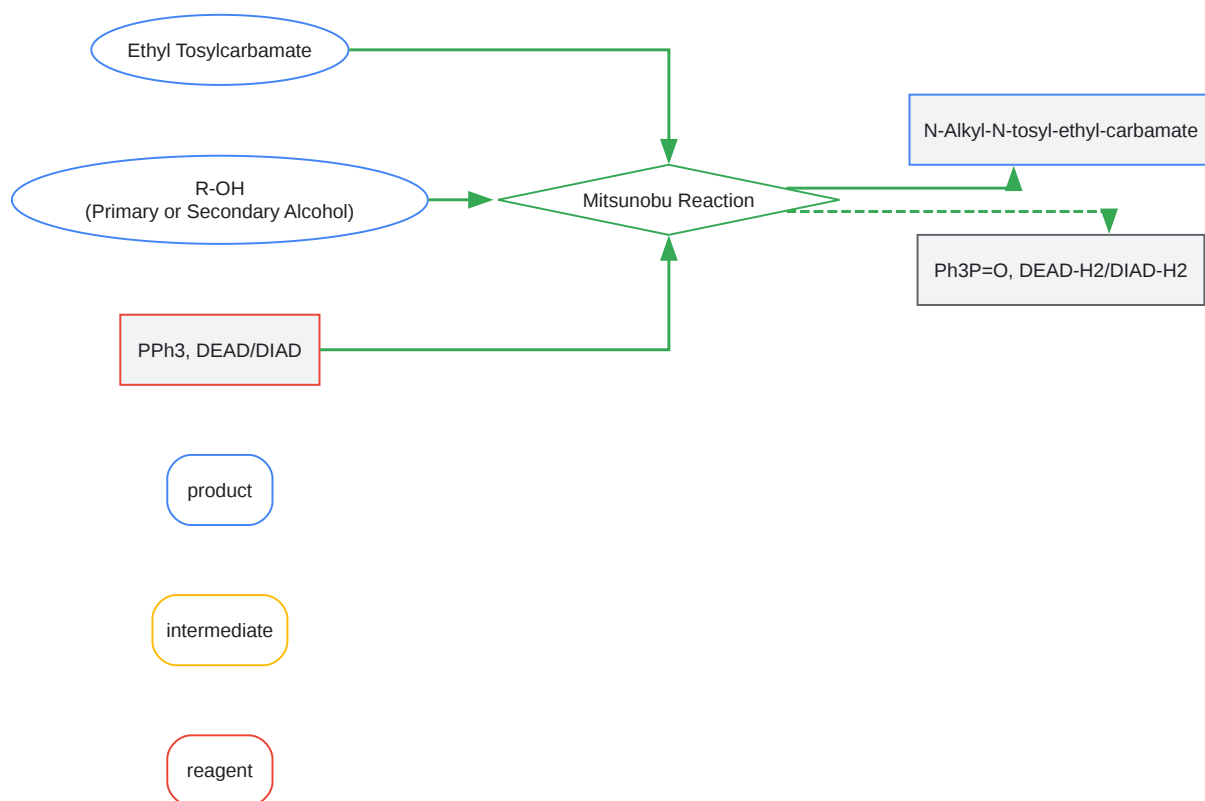
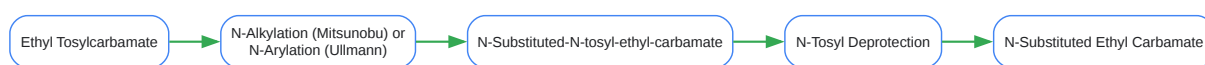
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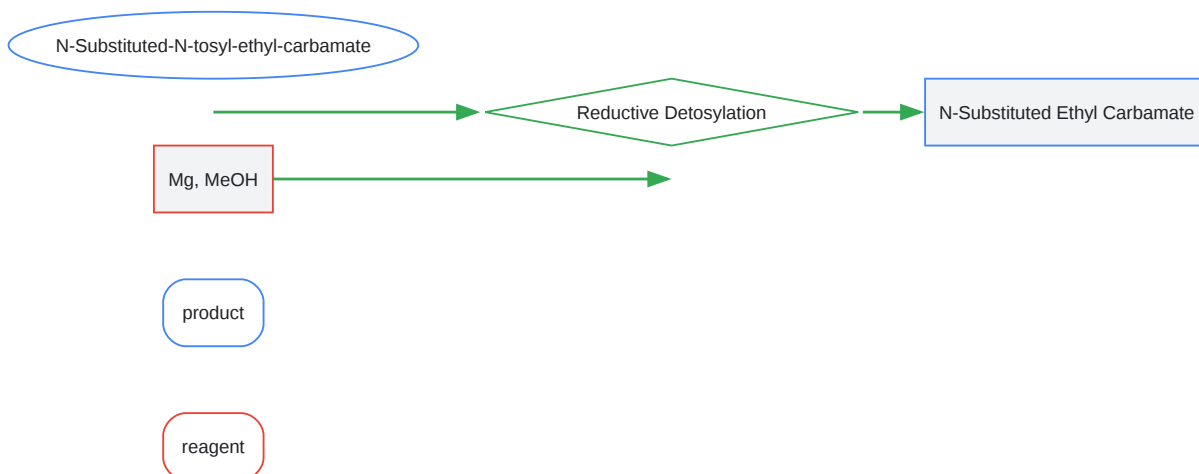
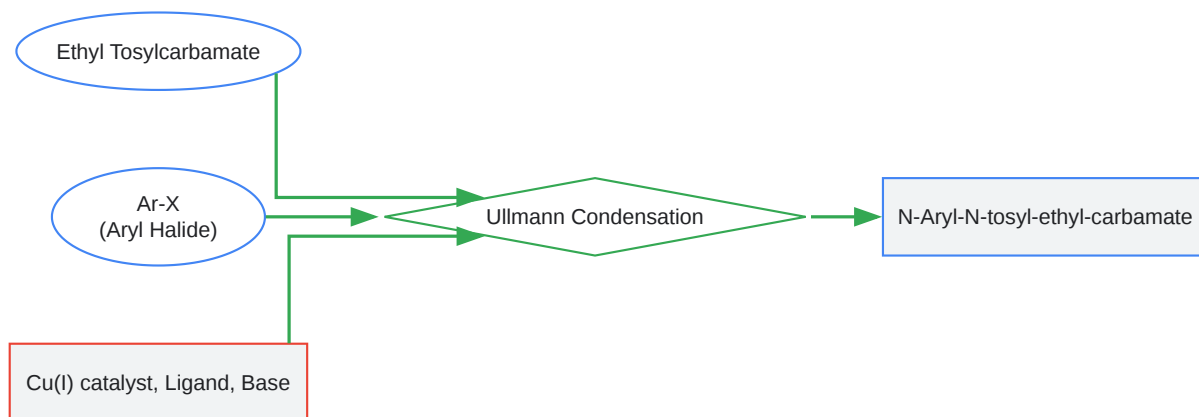
For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of N-substituted carbamates, utilizing **ethyl tosylcarbamate** as a versatile starting material. These methods are particularly relevant for applications in medicinal chemistry and drug development, where the carbamate moiety is a crucial functional group in many pharmaceutical agents. The protocols outlined below describe two primary synthetic strategies: N-alkylation via the Mitsunobu reaction and N-arylation through the Ullmann condensation, followed by a robust method for the removal of the activating tosyl group.

Overview of Synthetic Strategies

Ethyl tosylcarbamate serves as an excellent precursor for the synthesis of a wide array of N-substituted carbamates. The electron-withdrawing nature of the tosyl group increases the acidity of the N-H proton, facilitating its participation as a nucleophile in various coupling reactions. The general synthetic workflow involves the N-substitution of **ethyl tosylcarbamate**, followed by the deprotection of the tosyl group to yield the final N-substituted carbamate product.





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